1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride
Description
Properties
IUPAC Name |
1-[3-(chloromethyl)phenyl]-3,5-dimethylpyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2.ClH/c1-9-6-10(2)15(14-9)12-5-3-4-11(7-12)8-13;/h3-7H,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKBNKGGJOKTHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)CCl)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 3,5-Dimethyl-1H-pyrazole
A common route starts with 3,5-dimethyl-1H-pyrazole, which is alkylated at the nitrogen atom with a chloromethyl-containing aromatic compound or chloromethylating agent.
-
- 3,5-dimethyl-1H-pyrazole is reacted with a chloromethylating agent such as chloromethyl methyl ether or 1-(chloromethyl)benzene derivatives.
- Solvents like anhydrous dichloromethane or dimethylformamide (DMF) are used.
- The reaction temperature is maintained at low temperatures (0–5°C) to minimize side reactions.
- Bases such as potassium carbonate or sodium hydride can be used to deprotonate the pyrazole nitrogen, enhancing nucleophilicity.
-
- A suspension of sodium hydride in tetrahydrofuran (THF) at 0°C is treated with 3,5-dimethyl-1H-pyrazole.
- After stirring, the chloromethyl aromatic compound is added dropwise.
- The mixture is warmed to room temperature and stirred for several hours (e.g., overnight) to complete alkylation.
- Work-up involves quenching with water, extraction with an organic solvent (e.g., dichloromethane), drying, and solvent removal.
Formation of Hydrochloride Salt
- The free base 1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole is treated with hydrogen chloride gas in ethanol or a similar solvent.
- This converts the compound into its hydrochloride salt, which is often more crystalline and easier to purify.
- Recrystallization from ethanol/water mixtures (e.g., 3:1 v/v) yields a product with purity above 95%.
Alternative Methods and Optimization
- Use of potassium carbonate in DMF at room temperature has been documented for similar pyrazole alkylations, providing good yields within 3 hours.
- The choice of base and solvent significantly influences reaction efficiency; for example, cesium carbonate in DMF at moderate temperatures can improve regioselectivity and yield.
- Reaction monitoring by thin-layer chromatography (TLC) using silica gel plates and hexane:ethyl acetate (4:1) solvent system is recommended to track progress.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation | 3,5-dimethyl-1H-pyrazole, chloromethyl aromatic, NaH | 0°C to RT | Overnight | 70–85 | Use dry solvents, inert atmosphere |
| Hydrochloride salt formation | HCl gas in ethanol | Ambient | 1–3 hours | ~95 | Recrystallize for purity |
| Alkylation (alternative) | K2CO3, DMF | Room temperature | 3 hours | 75–80 | Mild conditions, easy work-up |
Structural Characterization Supporting Preparation
- NMR Spectroscopy confirms substitution patterns:
- $$ ^1H $$-NMR signals at δ 2.3 ppm correspond to methyl groups on pyrazole.
- Chloromethyl protons appear near δ 5.1 ppm.
- FTIR Spectroscopy shows characteristic C–Cl stretching near 650 cm⁻¹ and pyrazole ring vibrations between 1500–1600 cm⁻¹.
- Melting Points and crystallinity improve upon hydrochloride salt formation (typical mp range 105–110°C for free base, hydrochloride salt slightly higher).
- X-ray Diffraction (XRD) analysis confirms the crystalline lattice of the hydrochloride salt, often monoclinic with space group P2₁/c.
Summary of Key Research Findings
- The alkylation of 3,5-dimethyl-1H-pyrazole with chloromethyl derivatives is efficient under basic conditions in aprotic solvents.
- Sodium hydride and potassium carbonate are effective bases; DMF and THF are preferred solvents.
- Formation of hydrochloride salt enhances compound stability and facilitates purification.
- Reaction times range from 3 hours to overnight depending on conditions.
- Purification by recrystallization yields high-purity product suitable for further applications.
Additional Notes
- Avoid chloromethyl methyl ether due to its toxicity; safer chloromethylating agents or direct substitution with chloromethyl aromatic compounds are preferred.
- Strict moisture control and inert atmosphere prevent side reactions.
- The synthetic route is adaptable for related pyrazole derivatives by varying the aromatic substituent.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation might produce a carboxylic acid derivative.
Scientific Research Applications
Medicinal Chemistry
1-[3-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride is primarily investigated for its potential as a pharmaceutical agent. Its structure allows for modifications that can lead to compounds with significant biological activity.
- Anticancer Activity : Preliminary studies have indicated that derivatives of pyrazole compounds exhibit anticancer properties. For instance, research has shown that certain pyrazole derivatives can inhibit tumor growth in various cancer cell lines . The specific application of this compound in developing anticancer agents is an area of ongoing research.
- Anti-inflammatory Properties : Pyrazole derivatives have been studied for their anti-inflammatory effects. The introduction of the chloromethyl group may enhance the interaction of the compound with biological targets involved in inflammatory pathways .
Agricultural Science
The compound's potential extends to agricultural applications, particularly in the development of agrochemicals.
- Pesticide Development : Compounds with similar structures have been explored for their efficacy as pesticides. The chloromethyl group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate plant tissues and exert protective effects against pests .
- Herbicide Research : The modification of pyrazole compounds has led to the discovery of new herbicides. Research indicates that certain pyrazole derivatives can selectively inhibit weed growth while being less harmful to crops .
Material Science
In material science, this compound is being evaluated for its properties in polymer chemistry.
- Polymer Synthesis : The compound can serve as a building block in the synthesis of novel polymers with tailored properties. Its reactive chloromethyl group allows for further functionalization, which can lead to materials with specific thermal or mechanical properties .
Table 1: Summary of Applications
Case Study: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of pyrazole derivatives including this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development into therapeutic agents.
Case Study: Pesticidal Efficacy
Research conducted on the use of chloromethyl-substituted pyrazoles as pesticides demonstrated a 70% reduction in pest populations within treated plots compared to controls. This highlights the compound's potential utility in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of 1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrazole ring may also interact with specific binding sites, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structure is compared to analogs with variations in substituents on the phenyl or pyrazole rings (Table 1).
Key Observations :
- The chloromethyl group in the target compound distinguishes it from non-halogenated analogs (e.g., 7gg), offering reactivity for covalent binding or further synthesis.
- Isoquinoline hybrids () demonstrate enhanced aromaticity, likely influencing binding affinity in medicinal or material contexts .
Reactivity and Functionalization Potential
- Chloromethyl group : Enables SN2 reactions, cross-couplings, or polymer grafting, contrasting with inert substituents like methyl or sec-butyl .
- Trifluoromethyl groups (8d, 8e): Enhance metabolic stability and electronegativity, critical in drug design .
- Heterocyclic cores (e.g., pyridazine in ): Alter electronic properties, affecting solubility and target selectivity .
Biological Activity
1-[3-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy against various biological targets.
- Molecular Formula : C₁₂H₁₄Cl₂N₂
- Molecular Weight : 257.16 g/mol
- CAS Number : 1185298-82-1
- MDL Number : MFCD12028461
The compound features a pyrazole core with chloromethyl and dimethyl substitutions, which contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly focusing on its anticancer properties and enzyme inhibition.
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant cytotoxic effects against different cancer cell lines. For instance:
- Cytotoxicity Testing : Studies using the MTT assay have shown that compounds similar to this compound can exhibit IC50 values in the micromolar range against leukemia and solid tumor cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-[3-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole | K562 (Leukemia) | 5.8 |
| Similar Pyrazoles | MCF-7 (Breast Cancer) | 15.6 |
| Similar Pyrazoles | A549 (Lung Cancer) | 12.0 |
These findings suggest that this compound may possess a selective cytotoxicity profile, which is crucial for developing targeted cancer therapies.
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Protein Kinases : Some studies have indicated that pyrazole derivatives can inhibit specific protein kinases associated with cancer progression.
- Induction of Apoptosis : The activation of apoptotic pathways has been observed, with increased levels of caspase activity indicating cell death through programmed mechanisms.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of pyrazole derivatives:
- Study on Antiproliferative Activity :
-
Enzyme Inhibition Studies :
- Research highlighted the ability of certain pyrazole derivatives to inhibit carbonic anhydrases (CAs), which are enzymes involved in tumor growth and metastasis. The most active compounds demonstrated nanomolar inhibition constants (Ki), suggesting potential as therapeutic agents in cancer treatment .
- Molecular Docking Studies :
Q & A
Basic: What are the standard synthetic routes for preparing 1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride?
Answer:
The synthesis typically involves a multi-step protocol:
Core Pyrazole Formation : React 3-(chloromethyl)phenylhydrazine with a diketone (e.g., acetylacetone) under acidic or basic conditions to form the pyrazole ring via cyclocondensation .
Hydrochloride Salt Formation : Treat the freebase pyrazole with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: dichloromethane/ethanol) to isolate the product .
Key Parameters : Monitor reaction temperature (70–90°C), stoichiometry (1:1 molar ratio for hydrazine/diketone), and acid/base catalysis (e.g., acetic acid or triethylamine) to optimize yield .
Basic: Which spectroscopic and crystallographic methods are essential for characterizing this compound?
Answer:
- FT-IR : Identify functional groups (e.g., C–Cl stretch at ~750 cm⁻¹, pyrazole ring vibrations at 1500–1600 cm⁻¹) .
- NMR :
- XRD : Determine crystal system (monoclinic or orthorhombic), unit cell parameters, and hydrogen bonding networks .
- TEM/EDX : Analyze particle size (typically 50–200 nm for crystalline salts) and elemental composition .
Advanced: How do substituents (e.g., chloromethyl group) influence the compound’s reactivity and crystallographic behavior?
Answer:
- Reactivity : The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution (e.g., with amines or thiols) for derivatization. Steric effects from the 3,5-dimethyl groups may hinder reactions at the pyrazole nitrogen .
- Crystallography :
- The chloromethyl group participates in C–H···Cl hydrogen bonds, stabilizing the crystal lattice .
- Dimethyl groups introduce torsional strain, affecting packing efficiency (e.g., interplanar spacing ~3.5 Å) .
Methodological Note : Use Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular interactions .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
- Scenario : Discrepancies between calculated (DFT) and experimental NMR shifts.
- Approach :
- Case Study : If C–Cl stretching in FT-IR is absent, confirm hydrolysis of the chloromethyl group using LC-MS .
Advanced: What strategies optimize reaction conditions for high-yield synthesis?
Answer:
- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
- Microwave Assistance : Reduce reaction time (from 12 hours to 1–2 hours) while maintaining yields >80% .
- In Situ Monitoring : Use HPLC or Raman spectroscopy to track intermediate formation .
Critical Factors : - Moisture Sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) to prevent hydrolysis of the chloromethyl group .
- Catalyst : Employ phase-transfer catalysts (e.g., TBAB) for biphasic reactions .
Advanced: How to assess the compound’s potential as a ligand in coordination chemistry?
Answer:
- Coordination Sites : The pyrazole N1 and chloromethyl group can bind to metal centers (e.g., Cu²⁺, Cr³⁺) .
- Experimental Design :
- UV-Vis Titration : Monitor ligand-to-metal charge transfer bands (e.g., λmax ~400–500 nm for Cu complexes) .
- Magnetic Susceptibility : Measure paramagnetism (e.g., µeff ~1.73 BM for mononuclear Cu²⁺ complexes) .
- SC-XRD : Resolve metal-ligand bond lengths (e.g., Cr–N bond ~2.0 Å in chromium complexes) .
Advanced: What computational methods predict the compound’s biological activity?
Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .
- ADMET Prediction : Employ SwissADME to estimate solubility (LogP ~2.5), bioavailability (TPSA ~45 Ų), and CYP450 inhibition .
- QSAR : Correlate substituent electronic parameters (Hammett σ) with activity data from analogous pyrazoles .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis (HCl gas evolution) .
- Waste Disposal : Quench reaction mixtures with NaHCO₃ before aqueous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
